1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one
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Overview
Description
1-(2,6-Dioxabicyclo[310]hex-3-en-4-yl)-4-hydroxypentan-1-one is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction is highly diastereoselective and can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction conditions are optimized to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The bicyclic structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2,6-Dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
(2-methoxy-3,6-dioxabicyclo[3.1.0]hex-4-yl)methanol: Shares a similar bicyclic structure but differs in functional groups.
6-Oxabicyclo[3.1.0]hexane: Another bicyclic compound with different substituents and properties.
Uniqueness
1-(2,6-Dioxabicyclo[31
Properties
CAS No. |
848750-55-0 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-(2,6-dioxabicyclo[3.1.0]hex-3-en-4-yl)-4-hydroxypentan-1-one |
InChI |
InChI=1S/C9H12O4/c1-5(10)2-3-7(11)6-4-12-9-8(6)13-9/h4-5,8-10H,2-3H2,1H3 |
InChI Key |
YNQJFIBTMYGESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1=COC2C1O2)O |
Origin of Product |
United States |
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